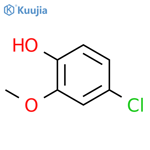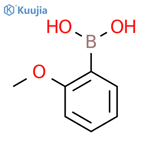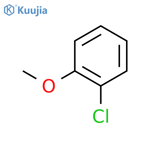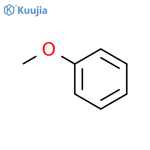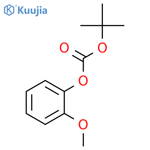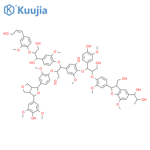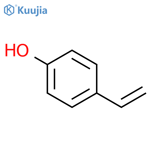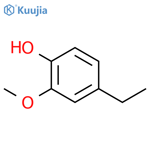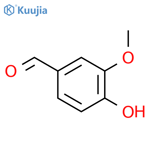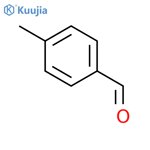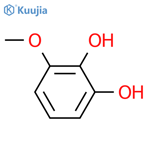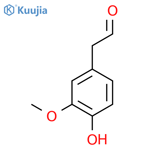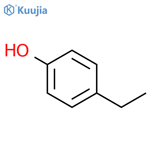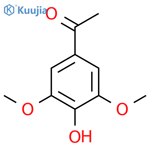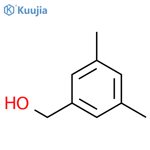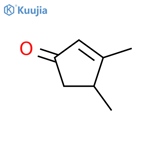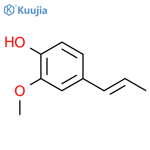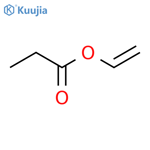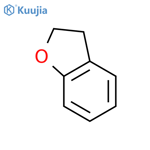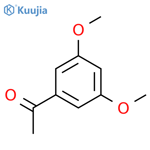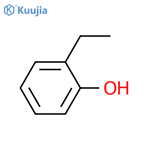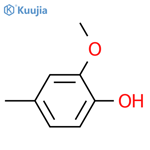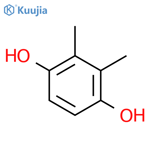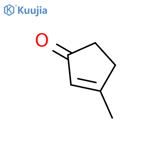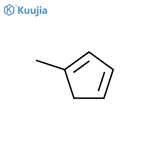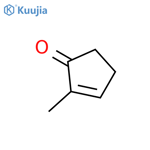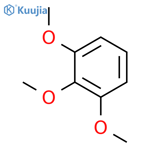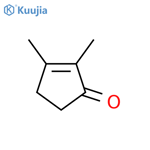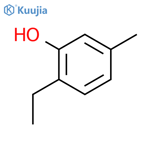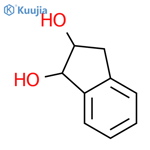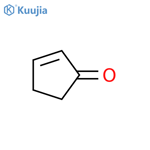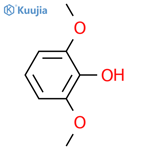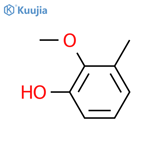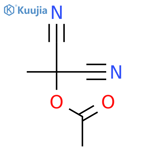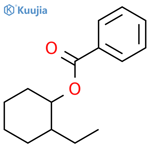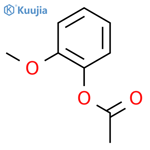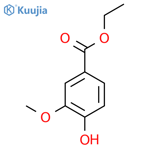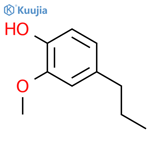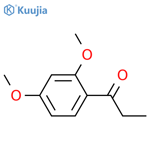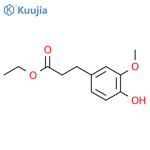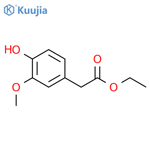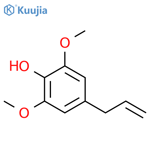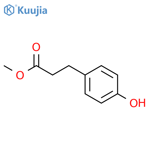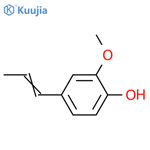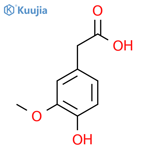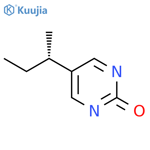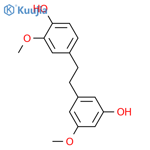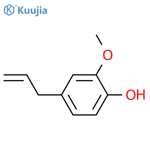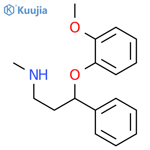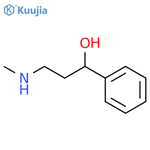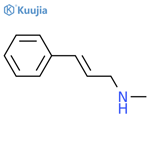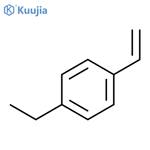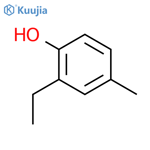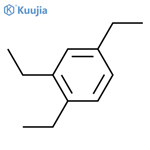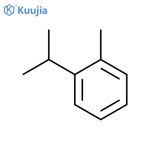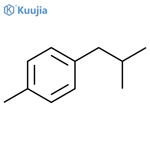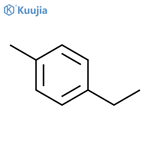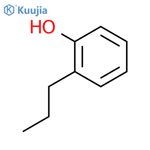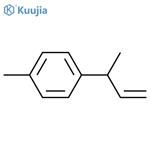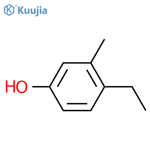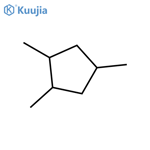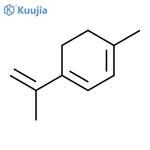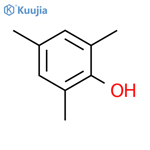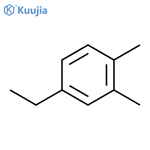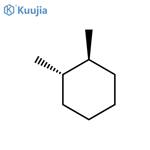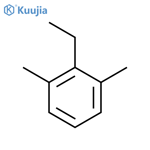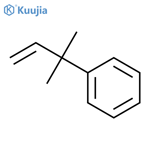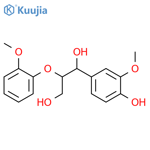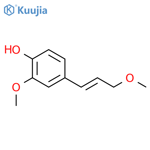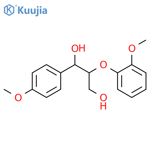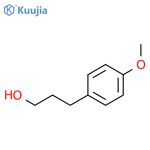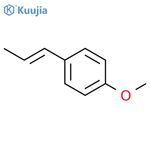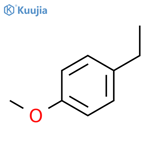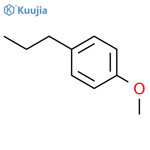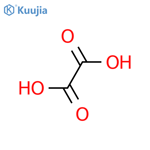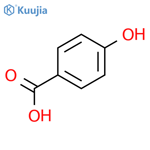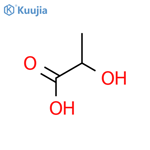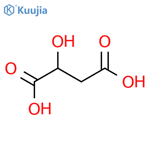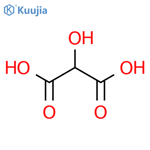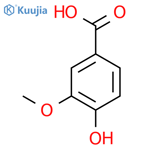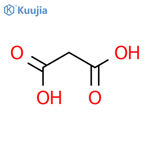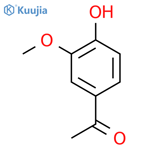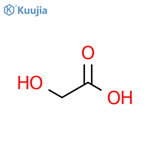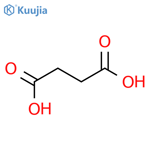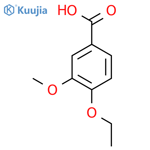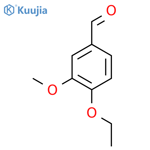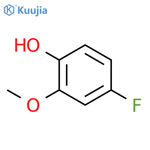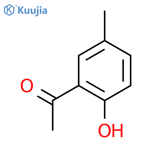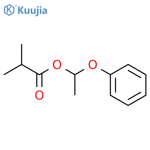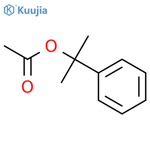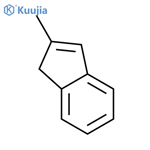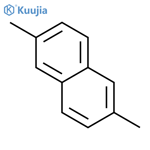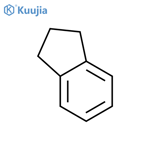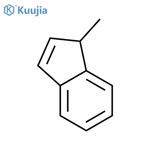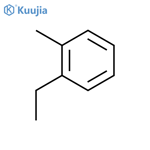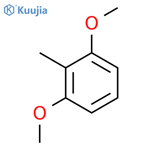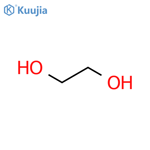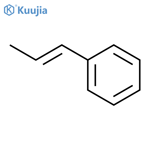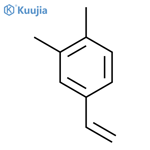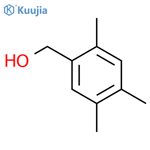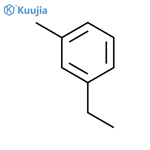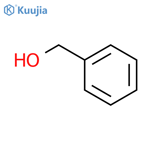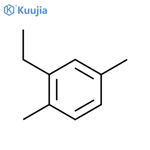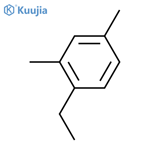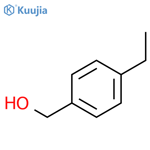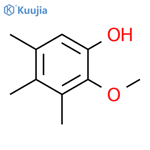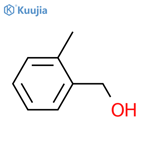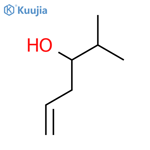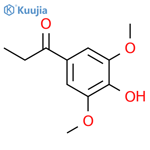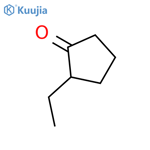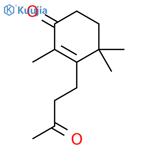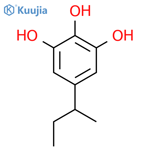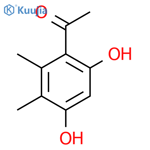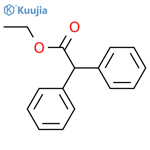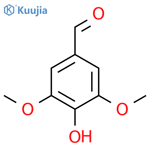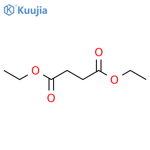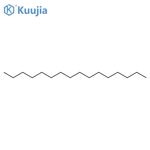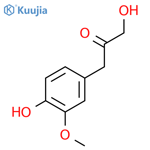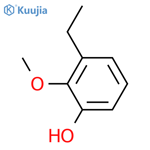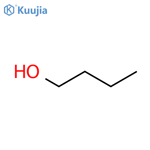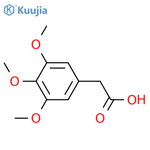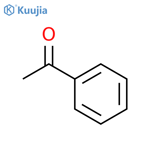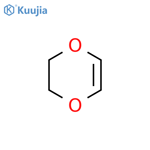- Highly efficient dehalogenation using hydroxyapatite-supported palladium nanocluster catalyst with molecular hydrogen, Green Chemistry, 2004, 6(10), 507-509
Cas no 90-05-1 (Guaiacol)
グアイアコール(Guaiacol)は、化学式C7H8O2で表される芳香族化合物であり、天然には木材タールやクローブ油などに含まれています。無色から淡黄色の液体で、特有のスモーキーな香気を持ち、医薬品、香料、食品添加物として広く利用されています。その優れた抗菌・抗酸化特性により、防腐剤や局所麻酔薬の原料としても重要です。また、有機合成中間体としてバニリンなどの高付加価値化合物の製造に不可欠です。高い反応性と生分解性を兼ね備え、工業用途においても安全性と効率性を両立させています。
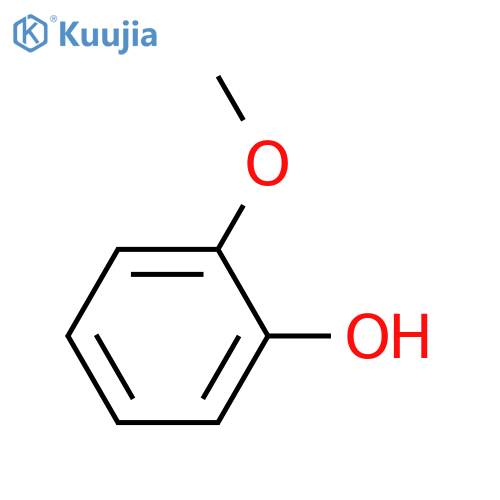
Guaiacol structure
Guaiacol 化学的及び物理的性質
名前と識別子
-
- 2-Methoxyphenol
- GAIACOL
- o-Methoxyphenol
- o-Hydroxyanisole
- Catechol monomethyl ether
- Guaiaco
- 1-Hydroxy-2-methoxybenzene
- a-methoxyphenolsalicyl methyl ether
- Guaiacol
- Guaiacol 1,2-methoxy-Phenol o-methoxy-pheno
- 1-Hydroxy-2-Methoxybenzene
- 2-Hydroxyanisole
- Pyrocatechol Monomethyl Ether
- 愈创木酚
- Phenol, 2-methoxy-
- Methylcatechol
- Guaiastil
- Guaicol
- Pyroguaiac acid
- o-Guaiacol
- Guaicolina
- Guajol
- Guasol
- Anastil
- Phenol, o-methoxy-
- O-Methyl catechol
- CREOSOTE, WOOD
- Methoxyphenol
- Guajakol
- 2-Methoxy-Phenol
- Hydroxyanisole
- Guajacol
- Phenol, methoxy-
- Guajakol [Czech]
- Guaiacol (natural)
- Methylcatachol
- FEMA No. 2532
- Creodon
- ortho-
- 2-Methoxyphenol (ACI)
- Phenol, o-methoxy- (8CI)
- 2-Methoxyl-4-vinylphenol
- MeSH ID: D006139
- NSC 3815
- O-METHYLCATECHOL
- Gulaiacol
- MLS001055375
- MLSMR
- SMR000059155
- 2-methoxyphenol (guaiacol)
-
- MDL: MFCD00002185
- インチ: 1S/C7H8O2/c1-9-7-5-3-2-4-6(7)8/h2-5,8H,1H3
- InChIKey: LHGVFZTZFXWLCP-UHFFFAOYSA-N
- ほほえんだ: OC1C(OC)=CC=CC=1
- BRN: 508112
計算された属性
- せいみつぶんしりょう: 124.05200
- どういたいしつりょう: 124.052429494 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 83
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 3
- ぶんしりょう: 124.14
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 29.5
- 疎水性パラメータ計算基準値(XlogP): 1.3
じっけんとくせい
- 色と性状: 白色または淡黄色の結晶または無色から淡黄色の透明油状液体(28℃以上)は、空気中または日光下で酸化し、徐々に色が濃くなる。フェノール味、タバコ味、香料味、医薬味、肉味があります。
- 密度みつど: 1.129 g/mL at 25 °C(lit.)
- ゆうかいてん: 26-29 °C (lit.)
- ふってん: 205 °C(lit.)
- フラッシュポイント: 華氏温度:179.6°f< br / >摂氏度:82°C< br / >
- 屈折率: n20/D 1.543(lit.)
- PH値: 5.4 (10g/l, H2O, 20℃)
- ようかいど: H2O: insoluble
- すいようせい: 17 g/L (15 ºC)
- あんていせい: Stable, but air and light sensitive. Combustible. Incompatible with strong oxidizing agents.
- PSA: 29.46000
- LogP: 1.40080
- におい: CHARACTERISTIC SMOKY ODOR
- 屈折率: Index of refraction: 1.5429 at 20 °C/D
- 酸性度係数(pKa): 9.98(at 25℃)
- マーカー: 4553
- ぎょうこてん: 28℃
- ようかいせい: 水とベンゼンに微溶解し、グリセリンに溶けやすく、エタノール、エーテル、クロロホルム、氷酢酸及びほとんどの有機溶媒と混和することができる。
- じょうきあつ: 0.11 mmHg ( 25 °C)
- かんど: Air Sensitive
- FEMA: 2532
- 濃度: 2000 μg/mL in methanol
Guaiacol セキュリティ情報
-
記号:

- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H302,H315,H319
- 警告文: P305+P351+P338
- 危険物輸送番号:2810
- WGKドイツ:1
- 危険カテゴリコード: 22-36/38
- セキュリティの説明: S26
- RTECS番号:SL7525000
-
危険物標識:

- 包装グループ:II
- どくせい:LD50 orally in rats: 725 mg/kg (Taylor)
- セキュリティ用語:6.1(b)
- リスク用語:R22; R36/38
- 危険レベル:6.1(b)
- TSCA:Yes
- ちょぞうじょうけん:Pure form -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- 包装等級:II
Guaiacol 税関データ
- 税関コード:2909500000
- 税関データ:
中国税関コード:
2909500000概要:
290950500000.エーテルフェノール/エーテルアルコールフェノールおよびそのハロゲン化/スルホン化/ニトロソまたはニトロソ誘導体。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2909500000エーテルフェノール、エーテルアルコールフェノール及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%
Guaiacol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046304-1kg |
Guaiacol |
90-05-1 | 98% | 1kg |
¥177.00 | 2024-04-26 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | G64382-500g |
Guaiacol |
90-05-1 | 98% | 500g |
¥65.0 | 2023-09-07 | |
| Apollo Scientific | OR10036-500g |
2-Methoxyphenol |
90-05-1 | 98% | 500g |
£88.00 | 2025-02-19 | |
| Ambeed | A242031-100g |
2-Methoxyphenol |
90-05-1 | 99% | 100g |
$11.0 | 2025-02-22 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci66678-25g |
Guaiacol |
90-05-1 | 98% | 25g |
¥160.00 | 2023-09-08 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1301-500 mg |
Guaiacol |
90-05-1 | 99.83% | 500MG |
¥480.00 | 2022-04-26 | |
| TRC | M265300-250g |
2-Methoxyphenol |
90-05-1 | 250g |
$119.00 | 2023-05-18 | ||
| Life Chemicals | F2173-0425-1g |
2-methoxyphenol |
90-05-1 | 95% | 1g |
$21.0 | 2023-11-21 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | YG5502-500g |
Guaiacol |
90-05-1 | ≥98% | 500g |
¥720元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | YG5502-100g |
Guaiacol |
90-05-1 | ≥98% | 100g |
¥185元 | 2023-09-15 |
Guaiacol 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Bis(benzonitrile)dichloropalladium (hydroxyapatite-grafted) Solvents: Water ; 30 min, 1 atm, 60 °C
1.2 4 h, 60 °C
1.2 4 h, 60 °C
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: Cesium carbonate , Water , Oxygen , Hydrazine hydrate (1:1) Solvents: Polyethylene glycol ; 24 h, 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
リファレンス
- Unexpected hydrazine hydrate-mediated aerobic oxidation of aryl/ heteroaryl boronic acids to phenols in ambient air, RSC Advances, 2014, 4(63), 33164-33167
合成方法 3
はんのうじょうけん
1.1 Reagents: Potassium hydroxide Catalysts: Tris(dibenzylideneacetone)dipalladium , Di-tert-butyl(2′,4′,6′-triisopropyl-3,4,5,6-tetramethylbiphenyl-2-yl)phosphine ; rt
1.2 Solvents: 1,4-Dioxane , Water ; 24 h, 100 °C; 100 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
1.2 Solvents: 1,4-Dioxane , Water ; 24 h, 100 °C; 100 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
リファレンス
- The Selective Reaction of Aryl Halides with KOH: Synthesis of Phenols, Aromatic Ethers, and Benzofurans, Journal of the American Chemical Society, 2006, 128(33), 10694-10695
合成方法 4
はんのうじょうけん
1.1 Reagents: Sodium methoxide , Argon Catalysts: Ethyl acetate , Copper bromide (CuBr) Solvents: Methanol
リファレンス
- Esters are effective cocatalysts in copper-catalyzed methanolysis of aryl bromides, Tetrahedron Letters, 1993, 34(6), 1007-10
合成方法 5
はんのうじょうけん
1.1 Reagents: Water , Vitreous silica Catalysts: N-Benzyl-2-pyridone Solvents: Chlorobenzene ; 18 h, 105 °C
リファレンス
- Organocatalytic Synthesis of Phenols from Diaryliodonium Salts with Water under Metal-Free Conditions, Organic Letters, 2022, 24(28), 5149-5154
合成方法 6
合成方法 7
はんのうじょうけん
1.1 Reagents: Diisopropylethylamine , Oxygen Catalysts: Silica , Tris(2,2′-bipyridyl)ruthenium(II) chloride (ion exchange with 3,5-diazidobenzoic acid-tetrakis(4-ethynylphenyl)methane copolymer) , 2305201-65-2 (ion exchange with ruthenium tris(2,2'-bipyridyl) dichloride) Solvents: Methanol ; 3 h, 1 atm, 25 °C
リファレンス
- Hollow click-based porous organic polymers for heterogenization of [Ru(bpy)3]2+ through electrostatic interactions, Nano Research, 2016, 9(3), 779-786
合成方法 8
はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Toluene 3-monooxygenase Solvents: Water ; pH 7, rt
リファレンス
- Controlling the Regiospecific Oxidation of Aromatics via Active Site Engineering of Toluene para-Monooxygenase of Ralstonia pickettii PKO1, Journal of Biological Chemistry, 2005, 280(1), 506-514
合成方法 9
はんのうじょうけん
1.1 Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, erbium(3+) salt (3:1) Solvents: Ethanol ; 25 min, 80 °C
リファレンス
- An eco-sustainable erbium(III)-catalyzed method for formation/cleavage of O-tert-butoxy carbonates, Green Chemistry, 2011, 13(2), 436-443
合成方法 10
はんのうじょうけん
1.1 Catalysts: 12-Tungstophosphoric acid Solvents: Ethanol , Water ; 8 h, 300 °C
リファレンス
From lignin-derived bio-oil to lignin-g-polyacrylonitrile nanofiber: High lignin substitution ratio and maintaining good nanofiber morphology
,
Polymer Testing,
2020,
81,
合成方法 11
はんのうじょうけん
1.1 250 h
リファレンス
Catalytic pyrolysis of lignin over hierarchical HZSM 5 zeolites prepared by post-treatment with alkaline solutions
,
Journal of Analytical and Applied Pyrolysis,
2019,
137,
86-95
合成方法 12
合成方法 13
はんのうじょうけん
1.1 Catalysts: Ruthenium , Carbon Solvents: Ethanol ; 100 °C
リファレンス
Antimicrobial Properties of Corn Stover Lignin Fractions Derived from Catalytic Transfer Hydrogenolysis in Supercritical Ethanol with a Ru/C Catalyst
,
ACS Sustainable Chemistry & Engineering,
2020,
8(50),
18455-18467
合成方法 14
はんのうじょうけん
1.1 Catalysts: Silica Solvents: Ethanol ; 4 h, 290 °C
リファレンス
Catalytic depolymerization of Kraft lignin to high yield alkylated-phenols over CoMo/SBA-15 catalyst in supercritical ethanol
,
RSC Advances,
2023,
13(43),
30022-30039
合成方法 15
はんのうじょうけん
1.1 Catalysts: Perchloric acid Solvents: 1,2-Dichloroethane ; 15 - 20 min, rt; rt → 66 °C; 12 h, 66 °C; 66 °C → rt
1.2 Reagents: Ammonium hydroxide Solvents: Water ; 30 min, pH 9.5 - 10.0, rt
1.3 Solvents: Dichloromethane ; 15 min, rt
1.2 Reagents: Ammonium hydroxide Solvents: Water ; 30 min, pH 9.5 - 10.0, rt
1.3 Solvents: Dichloromethane ; 15 min, rt
リファレンス
Acid catalyzed stability studies on atomoxetine, fluoxetine and nisoxetine
,
Pharma Chemica,
2014,
6(2),
312-316
合成方法 16
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Molybdenum , Nickel , Sulfide Solvents: Hexadecane ; 5 h, 35 bar, 25 °C
リファレンス
- Elucidating the role of NiMoS-USY during the hydrotreatment of Kraft lignin, Chemical Engineering Journal (Amsterdam, 2022, 442,
合成方法 17
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Copper oxide (CuO) Solvents: Methanol ; 3 MPa, rt; 4 h, 3 MPa, 200 °C
リファレンス
- Metal-Organic-Framework-Derived Copper Catalysts for the Hydrogenolysis of Lignin into Monomeric Phenols, ACS Catalysis, 2022, 12(19), 11899-11909
合成方法 18
合成方法 19
はんのうじょうけん
1.1R:NaOH, C:TiO2, C:CuO, rt, 20 bar; rt → 150°C
リファレンス
- Potential of catalytic oxidation of Kraft black liquor for the production of biosourced compounds, ChemRxiv, 2023, From ChemRxiv, 1-14
合成方法 20
はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: (OC-6-53)-[4-Fluoro-N-[[2-(hydroxy-κO)phenyl]methylene]benzenecarbohydrazonato(2… Solvents: Acetonitrile-d3 ; 24 h, 30 °C
リファレンス
- Selective photocatalytic C-C bond cleavage under ambient conditions with earth abundant vanadium complexes, Chemical Science, 2015, 6(12), 7130-7142
合成方法 21
はんのうじょうけん
1.1 Reagents: Potassium hydroxide , Oxygen Catalysts: 2-(Hexyloxy)-4-[3-(hexyloxy)-4-oxo-1(4H)-naphthalenylidene]-1(4H)-naphthalenone Solvents: Tetrahydrofuran , Water ; rt
リファレンス
- Unexpected Phenol Production from Arylboronic Acids under Palladium-Free Conditions; Organocatalyzed Air Oxidation, Organic Letters, 2011, 13(22), 6034-6037
合成方法 22
はんのうじょうけん
1.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: 1,3-Dimethyl-2-imidazolidinone , Tetrahydrofuran
リファレンス
- Sodium Bis(trimethylsilyl)amide and Lithium Diisopropylamide in Deprotection of Alkyl Aryl Ethers: α-Effect of Silicon, Journal of Organic Chemistry, 1997, 62(12), 4097-4104
合成方法 23
はんのうじょうけん
1.1 Catalysts: Carbon dioxide , Basic copper carbonate Solvents: Methanol
リファレンス
- The copper-carbon dioxide system, a new mild and selective catalyst for the methoxylation of nonactivated aromatic bromides, Journal of the Chemical Society, 1993, (4), 419-20
合成方法 24
はんのうじょうけん
1.1 Reagents: Potassium hydroxide Catalysts: Poly(vinylpyrrolidone) , Platinum alloy, base, Pt 65,Pd 35 , Platinum alloy, base, Pt 88,Pd 12 Solvents: Isopropanol ; 10 h, 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
- Pt-Pd nanoalloy for the unprecedented activation of carbon-fluorine bond at low temperature, ChemRxiv, 2019, 1, 1-16
合成方法 25
はんのうじょうけん
1.1 Catalysts: β-Cyclodextrin Solvents: Acetone , Water ; 60 °C; 5.5 h, 60 °C
リファレンス
- β-Cyclodextrin/IBX in water: highly facile biomimetic one pot deprotection of THP/MOM/Ac/Ts ethers and concomitant oxidative cleavage of chalcone epoxides and oxidative dehydrogenation of alcohols, Green Chemistry, 2016, 18(3), 648-656
合成方法 26
はんのうじょうけん
1.1 Reagents: Sodium acetate Solvents: Acetic acid
リファレンス
- Etherification of phenols, European Patent Organization, , ,
合成方法 27
はんのうじょうけん
1.1C:Si(OEt)4, C:7699-43-6, S:108-29-2, 15 min, rt → 250°C; 5 h, 250°C; 5 min, cooled
1.2S:H2O, 10 min, cooled
1.2S:H2O, 10 min, cooled
リファレンス
- Enhanced Acid-Catalyzed Lignin Depolymerization in a Continuous Reactor with Stable Activity, ACS Sustainable Chemistry & Engineering, 2020, 8(10), 4096-4106
合成方法 28
はんのうじょうけん
1.1 250 h
リファレンス
Catalytic pyrolysis of lignin over hierarchical HZSM 5 zeolites prepared by post-treatment with alkaline solutions
,
Journal of Analytical and Applied Pyrolysis,
2019,
137,
86-95
合成方法 29
はんのうじょうけん
1.1 Catalysts: Trifluoromethanesulfonic acid Solvents: 1,4-Dioxane ; 2 h, 140 °C
リファレンス
- Aromatic Monomers by in Situ Conversion of Reactive Intermediates in the Acid-Catalyzed Depolymerization of Lignin, Journal of the American Chemical Society, 2015, 137(23), 7456-7467
合成方法 30
はんのうじょうけん
1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Diethyl ether , Hexane ; 1 h, -78 °C
1.2 Reagents: 1-Chloro-N,N-diethyl-1,1-dimethylsilanamine ; 2 h, -78 °C; -78 °C → rt
1.3 Reagents: Potassium bicarbonate , Tetrabutylammonium fluoride , Hydrogen peroxide Solvents: Methanol , Tetrahydrofuran , Water ; 16 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: 1-Chloro-N,N-diethyl-1,1-dimethylsilanamine ; 2 h, -78 °C; -78 °C → rt
1.3 Reagents: Potassium bicarbonate , Tetrabutylammonium fluoride , Hydrogen peroxide Solvents: Methanol , Tetrahydrofuran , Water ; 16 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; rt
リファレンス
- Arylsilane oxidation-new routes to hydroxylated aromatics, Chemical Communications (Cambridge, 2010, 46(20), 3454-3456
合成方法 31
はんのうじょうけん
1.1 Reagents: Sodium hydroxide , Hydrogen Catalysts: Hydroxylapatite (Ca5(OH)(PO4)3) , Iron oxide (Fe2O3) , Palladium Solvents: Isopropanol ; 30 min, 1 atm, 60 °C
1.2 1 h, 60 °C
1.2 1 h, 60 °C
リファレンス
- Magnetically recoverable heterogeneous catalyst: Palladium nanocluster supported on hydroxyapatite-encapsulated γ-Fe2O3 nanocrystallites for highly efficient dehalogenation with molecular hydrogen, Green Chemistry, 2007, 9(11), 1246-1251
合成方法 32
はんのうじょうけん
1.1 Catalysts: Alumina , Molybdenum nitride (Mo2N) Solvents: Ethanol ; 6 h, 10.6 MPa, 553 K
リファレンス
Common Pathways in Ethanolysis of Kraft Lignin to Platform Chemicals over Molybdenum-Based Catalysts
,
ACS Catalysis,
2015,
5(8),
4803-4813
合成方法 33
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Platinum Solvents: Ethanol ; 4 h, 250 °C
リファレンス
Lignin Depolymerization: A Comparison of Methods to Analyze Monomers and Oligomers
,
ChemSusChem,
2020,
13(17),
4633-4648
Guaiacol Raw materials
- 2-Methoxyphenylboronic acid
- 1-Chloro-2-methoxy-benzene
- Benzenepropanamine, g-(2-methoxyphenoxy)-N-methyl-
- Sulfate Lignin
- Anisole
- 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)propane-1,3-diol
- Borate(1-),tetrafluoro-
- Lignin
- Ethylene Glycol, Dehydrated
- 4-Fluoro-2-methoxyphenol
- 2-Methoxyphenyl Acetate
- Benzenemethanol, α-[(2-methoxyphenoxy)methyl]-
- 4-Chloroguaiacol
- Veratrole
- Guaiacylglycerol-β-guaiacyl ether
- CARBONIC ACID, 1,1-DIMETHYLETHYL 2-METHOXYPHENYL ESTER
Guaiacol Preparation Products
- 3,4-Dimethoxyphenol (2033-89-8)
- 3-(4-Methoxyphenyl)-1-propanol (5406-18-8)
- 3,5-Dimethylbenzyl alcohol (27129-87-9)
- 2-Methyl-5-hexen-3-ol (32815-70-6)
- Oxalic acid (144-62-7)
- [(E)-prop-1-enyl]benzene (300-57-2)
- Ethyl vanillate (617-05-0)
- 2-Methyl-1H-indene (2177-47-1)
- 4-Vinylphenol (2628-17-3)
- 2-Methoxy-4-propylphenol (2785-87-7)
- 4-Ethylguaiacol (2785-89-9)
- 1,1-diethoxybutane (3658-95-5)
- 2'-Hydroxy-5'-methylacetophenone (1450-72-2)
- Cyclopentanone (120-92-3)
- Vanillin (121-33-5)
- 1-Ethyl-4-vinylbenzene (>80%) (3454-07-7)
- 4-Ethoxy-3-methoxybenzoic acid (3535-30-6)
- 2-Ethyl-4-methylphenol (3855-26-3)
- 2-Cyclopenten-1-one,3,4-dimethyl- (30434-64-1)
- 4-ethenyl-1,2-dimethylbenzene (27831-13-6)
- Butanoic acid,2-hydroxy- (600-15-7)
- 1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one (5650-43-1)
- 2-ethylcyclopentan-1-one (4971-18-0)
- 1,2,4-Triethylbenzene (877-44-1)
- Phenol,2-methoxy-4-(1Z)-1-propen-1-yl- (5912-86-7)
- o-Cymene (527-84-4)
- 2-Cyclohexen-1-one, 2,4,4-trimethyl-3-(3-oxobutyl)- (72008-46-9)
- 2,4,5-TRIMETHYLBENZYL ALCOHOL (4393-05-9)
- Formic Acid-d (<5% H2O) (917-71-5)
- 2,6-dimethoxy-4-propylphenol (6766-82-1)
- 1-methyl-4-(2-methylpropyl)benzene (5161-04-6)
- 4-Hydroxybenzoic acid (99-96-7)
- 4-Methylbenzaldehyde (104-87-0)
- a-2-(Methylamino)ethylbenzyl Alcohol (42142-52-9)
- Vanillyl Methyl Ketone (2503-46-0)
- 3-Ethyltoluene (620-14-4)
- 4-Ethyltoluene (622-96-8)
- 2-Propylphenol (644-35-9)
- 3-Methoxycatechol (934-00-9)
- Vinyl Propionate (stabilized with MEHQ) (105-38-4)
- Benzene, 1-methyl-4-(1-methyl-2-propenyl)- (97664-18-1)
- 5-Sec-butylpyrogallol (56707-65-4)
- 4',6'-Dihydroxy-2',3'-dimethylacetophenone (7743-14-8)
- Benzyl alcohol (100-51-6)
- 2-Phenoxyethyl isobutyrate (103-60-6)
- Lactate (50-21-5)
- Coumaran (496-16-2)
- Phenol,4-ethyl-3-methyl- (1123-94-0)
- 2-Ethyl-1,4-dimethylbenzene (1758-88-9)
- Cyclopentane,1,2,4-trimethyl- (2815-58-9)
- Syringylacetone (19037-58-2)
- Phenol, 3,5-diethyl- (1197-34-8)
- 1,3-Cyclohexadiene,1-methyl-4-(1-methylethenyl)- (18368-95-1)
- 2',4'-Dimethoxypropiophenone (831-00-5)
- 1-Ethyl-2,4-dimethylbenzene (874-41-9)
- 4'-Hydroxy-3'-methylacetophenone (876-02-8)
- 3′,5′-Dimethoxyacetophenone (39151-19-4)
- 2-Ethylphenol (90-00-6)
- Guaiacol (90-05-1)
- 2-Methoxy-4-methylphenol (93-51-6)
- Isoeugenol (97-54-1)
- Anethole (104-46-1)
- 3,4,5-Trimethoxytoluene (6443-69-2)
- Malic acid (6915-15-7)
- 2,6-Dimethylnaphthalene (581-42-0)
- 4-Methylbenzyl alcohol (589-18-4)
- 2,3-Xylohydroquinone (608-43-5)
- Homovanillyl alcohol (2380-78-1)
- 3-methylcyclopent-2-en-1-one (2758-18-1)
- Indane (496-11-7)
- Hydroxymalonic Acid (80-69-3)
- 4-Ethoxy-3-methoxybenzaldehyde (120-25-2)
- Vanillic acid (121-34-6)
- propanedioic acid (141-82-2)
- 4-Ethylbenzyl alcohol (768-59-2)
- 1-Methyl-1H-indene (767-59-9)
- Ethyl diphenylacetate (3468-99-3)
- Ethyl Hydroferulate (61292-90-8)
- Ethyl 2-(4-hydroxy-3-methoxyphenyl)acetate (60563-13-5)
- Benzene,1-methyl-4-(1-methylpropyl)- (1595-16-0)
- Benzenemethanol, a,a-dimethyl-, 1-acetate (3425-72-7)
- 1-methylcyclopenta-1,3-diene (96-39-9)
- 2-(4-Hydroxy-3-methoxyphenyl)acetaldehyde (5703-24-2)
- Phenol, 2-methoxy-4-(3-methoxy-1-propenyl)- (63644-71-3)
- 2-Methoxy-3,4,5-trimethylphenol (1195652-69-7)
- Syringaldehyde (134-96-3)
- 4-Ethylphenol (123-07-9)
- Diethyl succinate (123-25-1)
- 2-Methyl-2-cyclopentenone (1120-73-6)
- 4-Methoxy-1-ethylbenzene (1515-95-3)
- Hexadecane (544-76-3)
- 4-allyl-2,6-dimethoxyphenol (6627-88-9)
- 4-Hydroxy-3-methoxyphenylacetic Acid (306-08-1)
- 2,4,6-Trimethylphenol (527-60-6)
- 1,2,3-Trimethoxybenzene (634-36-6)
- 4-Propylphenol (645-56-7)
- 2-Ethyl Toluene (611-14-3)
- Apocynin (498-02-2)
- 2-Cyclopenten-1-one,2,3-dimethyl- (1121-05-7)
- 4-ethyl-2,6-dimethoxyphenol (14059-92-8)
- 2-Ethyl-5-methylphenol (1687-61-2)
- 2(1H)-Pyrimidinone,5-(1-methylpropyl)-, (S)- (9CI) (127473-64-7)
- 4-N-PROPYLANISOLE (104-45-0)
- 2-Benzyl-1,3-dioxolane (101-49-5)
- 1-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propan-2-one (4899-74-5)
- 1,2-Dihydroxyindane (4370-02-9)
- Phenol, ethyl-2-methoxy- (29760-89-2)
- 1-Butanol (71-36-3)
- 2-hydroxyacetic acid (79-14-1)
- Acetosyringone (2478-38-8)
- 2-Cyclopentenone (930-30-3)
- 3,4,5-Trimethoxyphenylacetic acid (951-82-6)
- 3-(4-Hydroxyphenyl)propionic Acid Methyl Ester (5597-50-2)
- 2,6-Dimethoxytoluene (5673-07-4)
- 2-Methylbenzyl alcohol (89-95-2)
- 2,6-Dimethoxyphenol (91-10-1)
- Veratrole (91-16-7)
- Indene (95-13-6)
- Acetophenone (98-86-2)
- 4-Ethyl-1,2-dimethylbenzene (934-80-5)
- trans-1,2-Dimethylcyclohexane (6876-23-9)
- 2-methoxy-3-methylphenol (18102-31-3)
- 2-Ethyl-m-xylene (2870-04-4)
- (2-methylbut-3-en-2-yl)benzene (18321-36-3)
- N-methyl-3-phenyl-2-propen-1-amine (83554-67-0)
- Propanedinitrile,2-(acetyloxy)-2-methyl- (7790-01-4)
- 1,4-Dioxene (543-75-9)
- Gigantol (83088-28-2)
- Cyclohexanol, 2-ethyl-, 1-benzoate (2617543-42-5)
- butanedioic acid (110-15-6)
- Eugenol (97-53-0)
Guaiacol サプライヤー
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:90-05-1)Guaiacol
注文番号:LE9102
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:00
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:90-05-1)愈创木酚
注文番号:LE1690685
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:33
価格 ($):discuss personally
Guaiacol 関連文献
-
Catarina M. M. Coelho,Renato B. Pereira,Tatiana F. Vieira,Cláudia M. Teixeira,Maria José G. Fernandes,Ana Rita O. Rodrigues,David M. Pereira,Sérgio F. Sousa,A. Gil Fortes,Elisabete M. S. Castanheira,M. Sameiro T. Gon?alves New J. Chem. 2022 46 14375
-
Lei Zhu,Yayun Zhang,Hanwu Lei,Xuesong Zhang,Lu Wang,Quan Bu,Yi Wei Sustainable Energy Fuels 2018 2 1781
-
Michael H. Abraham,Raymond J. Abraham,Abil E. Aliev,Claudio F. Tormena Phys. Chem. Chem. Phys. 2015 17 25151
-
Maryam Davaritouchaee,William C. Hiscox,Evan Terrell,Rock J. Mancini,Shulin Chen Green Chem. 2020 22 1182
-
Chongbo Cheng,Dekui Shen,Sai Gu,Kai Hong Luo Catal. Sci. Technol. 2018 8 6275
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:90-05-1)Guaiacol

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ
Suzhou Senfeida Chemical Co., Ltd
(CAS:90-05-1)Guaiacol

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
